2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate
Description
Historical Context and Discovery
The discovery of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate emerged from advancements in heterocyclic chemistry during the late 20th century, particularly in the synthesis of pyrrolizine derivatives. Pyrrolizines, characterized by a bicyclic framework comprising fused five-membered nitrogen-containing rings, gained prominence due to their structural similarity to biologically active alkaloids. Early synthetic routes relied on cycloaddition reactions, such as the [2+3] cycloaddition between azomethine ylides and electron-deficient dienophiles, which laid the groundwork for functionalized pyrrolizines. The introduction of ester groups at the 2- and 3-positions marked a pivotal shift, enabling enhanced reactivity and utility in downstream applications. By the 2000s, optimized protocols using chiral catalysts allowed for enantioselective syntheses, reflecting the compound’s evolving role in asymmetric catalysis.
Position Within Pyrrolizine Chemical Family
2,3-Dimethyl 1H-pyrrolizine-2,3-dicarboxylate belongs to the pyrrolizine family, a subset of bicyclic organonitrogen heterocycles distinguished by fused pyrrolidine rings sharing a common nitrogen atom. Its structure features a 1H-pyrrolizine core substituted with methyl ester groups at positions 2 and 3, which confer distinct electronic and steric properties. Unlike simpler pyrrolizidines, which are fully saturated, this compound retains partial unsaturation, enhancing its participation in cycloaddition and substitution reactions. The ester functionalities further differentiate it from natural pyrrolizidine alkaloids, positioning it as a synthetic intermediate for pharmacologically relevant molecules.
Significance in Heterocyclic Chemistry
The compound’s significance lies in its dual role as a reactive substrate and a chiral building block. The electron-withdrawing ester groups activate the pyrrolizine core toward nucleophilic and electrophilic attacks, facilitating diverse functionalizations. For example, the methyl esters serve as directing groups in regioselective substitutions, enabling the synthesis of polysubstituted derivatives. Additionally, the planar chirality inherent to its bicyclic framework has been exploited in enantioselective catalysis. Recent studies demonstrate its utility in [6+2]-cycloadditions with aryl acetaldehydes, yielding pyrrolizine alcohols with three contiguous stereocenters—a feat critical for natural product synthesis.
Research Evolution and Current Focus Areas
Contemporary research emphasizes asymmetric synthesis and applications in medicinal chemistry. The development of BINOL-phosphoric acid catalysts has enabled enantioselective [6+2]-cycloadditions, achieving diastereomeric ratios exceeding 98:2 and enantiomeric ratios up to 99:1. These advances address longstanding challenges in constructing pyrrolizine-based scaffolds with precise stereocontrol. Current investigations also explore post-cycloaddition modifications, such as oxidation to lactams or iminium ion trapping, to diversify molecular architectures. Furthermore, the compound’s potential as a precursor to bioactive molecules—particularly antimicrobial and anticancer agents—drives interdisciplinary studies at the interface of organic synthesis and pharmacology.
Properties
IUPAC Name |
dimethyl 1H-pyrrolizine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10(13)8-6-7-4-3-5-12(7)9(8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMMNKRJFWPENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C=CC=C2C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds smoothly and produces the desired product in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides, leading to the formation of dihydro-1H-pyrrolizine derivatives.
Substitution Reactions: It can undergo substitution reactions with different reagents, resulting in the formation of various substituted pyrrolizine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include proline, ninhydrin, and dialkyl acetylenedicarboxylates . The major products formed from these reactions are functionalized pyrrolizine derivatives, which have various applications in scientific research .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2,3-dimethyl-1H-pyrrolizine-2,3-dicarboxylate lies in medicinal chemistry:
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant antileukemic properties. For instance, specific derivatives have shown effective results in preclinical models at low dosages (as low as 12.5 mg/kg) in assays like the L1210 and P-388 .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions .
Research has highlighted several biological activities associated with 2,3-dimethyl-1H-pyrrolizine-2,3-dicarboxylate:
- Enzyme Interactions : The compound interacts with specific enzymes involved in metabolic pathways, potentially leading to inhibition of cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the applications and effects of 2,3-dimethyl-1H-pyrrolizine-2,3-dicarboxylate:
- Antileukemic Studies : A study demonstrated that derivatives derived from this compound exhibited substantial antileukemic activity in vivo with promising therapeutic windows and minimal toxicity.
- Synthesis and Characterization : Research focused on synthesizing related compounds has revealed insights into structural modifications that enhance biological activity. These modifications often involve varying substituents on the pyrrolizine ring .
- Comparative Studies : Comparative analyses with similar compounds have shown that the unique structural features of 2,3-dimethyl derivatives significantly influence their biological profiles compared to other pyrrolizine derivatives .
Mechanism of Action
The mechanism of action of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features :
- Bicyclic pyrrolizine core with fused five- and seven-membered rings.
- Electron-withdrawing ester groups at positions 2 and 3, enhancing reactivity in nucleophilic substitutions.
Comparison with Structurally Similar Compounds
Dimethyl Indole-2,3-Dicarboxylate
Structure: Features an indole ring (benzene fused to pyrrole) with ester groups at positions 2 and 3. Molecular Formula: C₁₂H₁₁NO₄; MW: 233.22 . Key Differences:
- Reactivity : Undergoes nitration at position 5 using nitronium tetrafluoroborate and SnCl₄, yielding nitroindole derivatives .
- Applications : Serves as a precursor for phenanthridine derivatives (e.g., dimethyl 9,10-dimethoxy-7H-pyrrolo[3,2,1-de]phenanthridine-4,5-dicarboxylate) via benzylation and cyclization .
Comparison : The indole core provides greater aromatic stability, whereas the pyrrolizine system offers conformational flexibility for cycloaddition reactions .
Dimethyl Thomasidioate (Dimethyl 1,2-Dihydro-1-Arylnaphthalene-2,3-Dicarboxylate)
Structure : Naphthalene-derived dihydro compound with ester groups.
Molecular Formula : C₁₈H₁₈O₄; MW : 298.34 .
Key Differences :
- Synthesis : Produced via FeCl₃-mediated oxidative coupling of methyl sinapate in acetone-water .
- Applications: Intermediate in lignan synthesis (e.g., tetralol derivatives). Comparison: The naphthalene backbone imparts planar rigidity, contrasting with the non-planar, strained bicyclic pyrrolizine system.
Dimethyl 5-Norbornene-2,3-Dicarboxylate
Structure : Bicyclo[2.2.1]heptene system with ester groups.
Molecular Formula : C₁₁H₁₄O₄; MW : 210.23 .
Key Differences :
- Synthesis: Derived from norbornene via Diels-Alder reactions.
- Applications: Used in polymer chemistry due to its strained double bond. Comparison: Both share identical molecular formulas, but the norbornene system’s olefinic strain enhances reactivity in polymerization, unlike the pyrrolizine’s medicinal focus .
Diethyl Pyridine-2,3-Dicarboxylate
Structure: Pyridine ring with ester groups at positions 2 and 3. Molecular Formula: C₁₀H₁₁NO₄; MW: 209.20 . Key Differences:
- Reactivity : Acts as a ligand in coordination chemistry due to pyridine’s lone pair.
- Applications : Precursor for nicotinic acid derivatives.
Comparison : The aromatic pyridine ring offers strong electron-withdrawing effects, whereas the pyrrolizine’s partial saturation allows for diverse functionalization .
Table 1: Key Properties of 2,3-Dimethyl 1H-Pyrrolizine-2,3-Dicarboxylate and Analogs
Reactivity and Functionalization
- 2,3-Dimethyl 1H-Pyrrolizine-2,3-Dicarboxylate : Reacts with tromethamine to form salts for improved solubility .
- Dimethyl Indole-2,3-Dicarboxylate : Nitration at position 5 occurs regioselectively under electrophilic conditions .
- Diethyl Pyridine-2,3-Dicarboxylate : Forms stable complexes with transition metals (e.g., Cu²⁺) .
Biological Activity
2,3-Dimethyl 1H-pyrrolizine-2,3-dicarboxylate is a bicyclic compound that has attracted considerable attention due to its unique chemical structure and potential biological activities. This compound belongs to the pyrrolizine family, characterized by a nitrogen atom at the ring junction, which influences its reactivity and interaction with biological systems. Research has focused on its synthesis, biological mechanisms, and potential therapeutic applications.
The compound can be synthesized through various chemical reactions, including cycloaddition reactions involving azomethine ylides and dialkyl acetylenedicarboxylates. A common method is the [2+3] cycloaddition reaction of azomethine ylides generated from proline and ninhydrin with dialkyl acetylenedicarboxylates in alcoholic solvents. This synthesis pathway not only highlights the versatility of the compound but also its potential as a building block in organic synthesis.
The biological activity of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound's unique structure allows it to bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial properties and potential anticancer activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolizine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolizine derivatives demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antidiabetic Potential
Recent studies have explored the hypoglycemic effects of pyrrolizine derivatives in genetically obese and diabetic mouse models. These compounds have shown promise in lowering blood glucose levels and improving lipid profiles, suggesting their potential as therapeutic agents for managing diabetes.
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrrolizine derivatives, 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate was evaluated for its antimicrobial efficacy. The results indicated that this compound exhibited comparable activity to traditional antibiotics against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2,3-Dimethyl 1H-pyrrolizine-2,3-dicarboxylate | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Control (Ampicillin) | 16 |
Study 2: Antidiabetic Effects
A study investigating the antidiabetic properties of pyrrolizine compounds involved administering various doses of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate to KKAy mice over four weeks. The results demonstrated a significant reduction in fasting blood glucose levels compared to the control group.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
|---|---|---|
| Control | 250 | 240 |
| Low Dose | 255 | 200 |
| High Dose | 260 | 180 |
Q & A
Basic: What synthetic methodologies are commonly employed for 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate?
A key route involves 1,3-dipolar cycloaddition reactions . For example, dimethyl acetylenedicarboxylate (DMAD) reacts with mesoionic oxazalone intermediates generated in situ from N-acylproline derivatives. This method proceeds via a cycloaddition mechanism, followed by elimination of CO₂ to yield pyrrolizine derivatives. Reaction optimization typically requires anhydrous conditions and catalysts such as acetic anhydride, with yields dependent on temperature and substrate ratios .
Basic: How is the structural characterization of 2,3-dimethyl 1H-pyrrolizine-2,3-dicarboxylate performed?
X-ray crystallography is critical for unambiguous structural determination. For related pyrrolizine dicarboxylates, monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 10.3893 Å, b = 15.1803 Å, c = 7.5789 Å, β = 99.63°) have been reported. Displacement ellipsoids at 60% probability confirm bond angles and torsion angles. Complementary techniques like ¹H/¹³C-NMR, IR, and HRMS validate functional groups and molecular weights .
Advanced: How do reaction conditions influence stereochemical outcomes in pyrrolizine synthesis?
Catalyst choice and solvent systems significantly impact stereochemistry. For example, cycloaddition reactions of 7-oxabicyclo derivatives with 1,3-cyclohexadiene under subcritical water or with Lewis acids (e.g., ZnCl₂) yield divergent products, including tetracyclic molecules or retro-Diels-Alder adducts. Stereoselectivity is monitored via NOESY NMR and X-ray diffraction to resolve exocyclic vs. endocyclic configurations .
Advanced: How can contradictions in reported reaction pathways be resolved?
Discrepancies in product distributions (e.g., exocyclic vs. endocyclic structures) require multivariate analysis of reaction variables . For instance, varying catalysts (e.g., thermal vs. Lewis acid-mediated conditions) and reaction times (e.g., 21-day trials) can alter pathways. Spectroscopic tracking (e.g., in situ IR or NMR) and computational modeling (DFT) help identify intermediates and transition states to rationalize divergent outcomes .
Advanced: What methodologies evaluate the biological activity of pyrrolizine derivatives?
In vivo assays in leukemia models (e.g., L1210 and P-388 murine systems) are standard. Derivatives like bis(N-methylcarbamates) and diacetates are administered at doses ranging from 0.78–12.5 mg/kg, with efficacy measured via survival rates and toxicity thresholds. Pharmacokinetic studies (e.g., half-life determination in aqueous DMSO) and metabolite profiling (LC-MS/MS) further elucidate bioactivity mechanisms .
Advanced: How do substituent modifications affect the compound’s antileukemic potency?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., acetyl or carbamate) at the 5-position enhance activity. For example, diesters with bis-carbamate substituents show >80% inhibition in P-388 assays at low doses. Conversely, bulky substituents may reduce solubility, necessitating prodrug strategies or formulation optimization .
Advanced: What analytical challenges arise in quantifying pyrrolizine derivatives in complex matrices?
HPLC-MS/MS with reverse-phase columns (C18) and ESI ionization is preferred for sensitivity. Method validation requires calibration against certified reference standards (e.g., CAS 49255-94 or 79465-83-1) and spike-recovery tests in biological fluids. Matrix effects (e.g., plasma protein binding) are mitigated using isotopically labeled internal standards .
Advanced: How can computational tools aid in designing pyrrolizine-based therapeutics?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like DNA topoisomerases or kinases. QSAR models trained on IC₅₀ data from derivatives optimize logP and polar surface area for blood-brain barrier penetration. Virtual screening of substituent libraries (Enamine REAL) identifies candidates for synthesis .
Advanced: What spectroscopic techniques resolve tautomeric equilibria in pyrrolizine systems?
Variable-temperature ¹H-NMR (VT-NMR) in DMSO-d₆ or CDCl₃ monitors tautomerization (e.g., 1H vs. 3H-pyrrolizine forms). Chemical shift coalescence near 100–120°C and DEPT-135 experiments differentiate exchange processes. IR C=O stretching frequencies (1700–1750 cm⁻¹) further corroborate tautomeric states .
Advanced: How are stability and degradation profiles assessed for pyrrolizine dicarboxylates?
Forced degradation studies under ICH guidelines (acid/base hydrolysis, oxidation, photolysis) identify labile sites. LC-UV/PDA tracks degradation products, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Degradation kinetics (Arrhenius plots) model activation energies for ester hydrolysis or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
